molecular formula C11H14O B12542392 Benzene, (1-methoxy-2-methyl-2-propenyl)- CAS No. 142024-56-4

Benzene, (1-methoxy-2-methyl-2-propenyl)-

Cat. No.: B12542392
CAS No.: 142024-56-4
M. Wt: 162.23 g/mol
InChI Key: JEJNXMKMNRNNCL-UHFFFAOYSA-N
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Description

Benzene, (1-methoxy-2-methyl-2-propenyl)-: is an organic compound with the molecular formula C11H14O . It is a derivative of benzene, where a methoxy group and a propenyl group are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-methoxy-2-methyl-2-propenyl)- can be achieved through several methods. One common method involves the reaction of benzene with methoxypropenyl derivatives under specific conditions. For example, the reaction of benzene with 1-methoxy-1-propenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired product.

Industrial Production Methods: In industrial settings, the production of Benzene, (1-methoxy-2-methyl-2-propenyl)- often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Benzene, (1-methoxy-2-methyl-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitrobenzene, sulfonic acids, or halobenzenes.

Scientific Research Applications

Benzene, (1-methoxy-2-methyl-2-propenyl)- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, (1-methoxy-2-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Benzene, 1-methoxy-2-methyl-: This compound has a similar structure but lacks the propenyl group.

    Benzene, 1-(1-methoxy-1-propenyl)-2-methyl-, (Z)-: This is a stereoisomer of the compound with a different spatial arrangement of atoms.

Uniqueness: Benzene, (1-methoxy-2-methyl-2-propenyl)- is unique due to the presence of both methoxy and propenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

142024-56-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(1-methoxy-2-methylprop-2-enyl)benzene

InChI

InChI=1S/C11H14O/c1-9(2)11(12-3)10-7-5-4-6-8-10/h4-8,11H,1H2,2-3H3

InChI Key

JEJNXMKMNRNNCL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C1=CC=CC=C1)OC

Origin of Product

United States

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